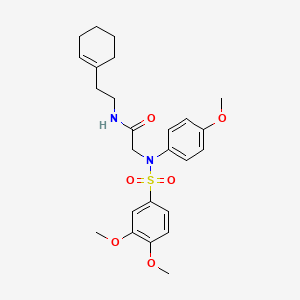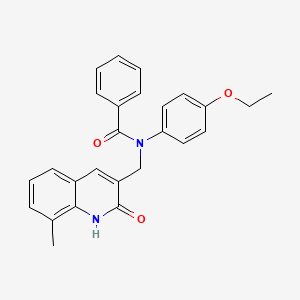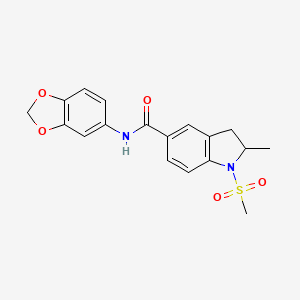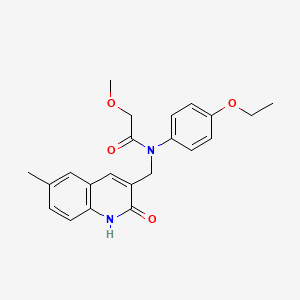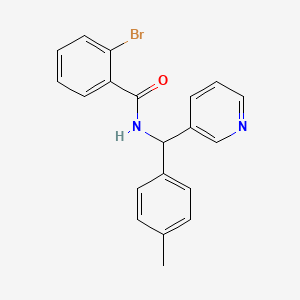
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been found to inhibit the activity of specific proteins involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments include its potential as a lead compound for drug development and its ability to inhibit specific enzymes and proteins. Additionally, it has been found to have multiple physiological effects, making it a versatile compound for research. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the research of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One direction is the development of new drugs based on this compound, which could potentially lead to more effective cancer treatments. Another direction is the investigation of its potential applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Conclusion:
In conclusion, 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has potential applications in medicinal chemistry and other scientific fields. Its synthesis involves a specific method, and it has been found to have multiple physiological effects, including the inhibition of specific enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for its research, including the development of new drugs and investigation of its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves a series of chemical reactions. The first step involves the reaction of 3-bromo-p-tolualdehyde with pyridine-3-carboxylic acid in the presence of a catalyst to form 3-(3-bromo-p-tolyl)pyridine-2-carboxaldehyde. The second step involves the reaction of the aldehyde with 2-aminobenzamide in the presence of a reducing agent to form 2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has potential applications in various scientific fields. One of the main applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-bromo-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c1-14-8-10-15(11-9-14)19(16-5-4-12-22-13-16)23-20(24)17-6-2-3-7-18(17)21/h2-13,19H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVOAYATKDXEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

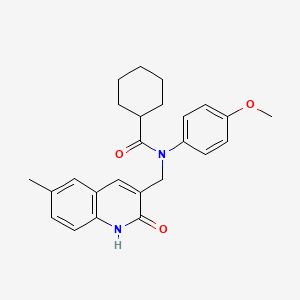




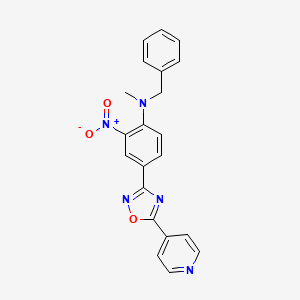
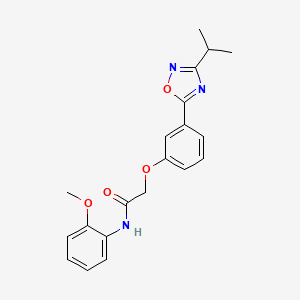
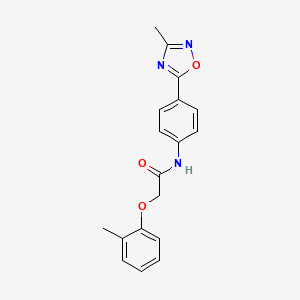
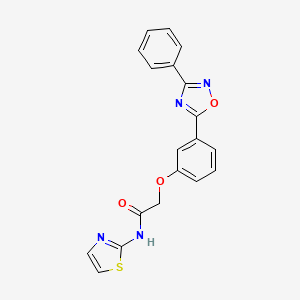
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
